molecular formula C12H13N3O2 B13156641 5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13156641
M. Wt: 231.25 g/mol
InChI Key: DRUAFJLBQCIOKU-UHFFFAOYSA-N
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Description

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with a unique structure that includes a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the benzyl group, which may affect its reactivity and applications.

    3-Benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the amino group, which may influence its biological activity.

Uniqueness

5-Amino-3-benzyl-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both the amino and benzyl groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-amino-3-benzyl-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-14-8-10(13)11(16)15(12(14)17)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3

InChI Key

DRUAFJLBQCIOKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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